molecular formula C20H23BrN2O4 B278441 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No.: B278441
M. Wt: 435.3 g/mol
InChI Key: NBPHBLBCPNXPAN-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with bromine, ethoxy, methoxy, and a 2-methylpropanoyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide typically involves multi-step organic reactions. One common approach is:

    Bromination: Starting with 4-ethoxybenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3-position.

    Esterification: The carboxylic acid group is then esterified using ethanol and a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

    Amidation: The ester is converted to the corresponding amide by reacting with 3-methoxy-4-aminophenyl-2-methylpropanoate under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy and ethoxy groups can be oxidized to their corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Amidation and Esterification: The amide and ester functionalities can participate in further amidation or esterification reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Amidation: EDCI, DMAP

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound can be explored for its potential biological activities. The presence of the amide and ester groups suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The structural complexity and functional diversity make it a promising scaffold for designing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The amide and ester groups could form hydrogen bonds with target proteins, while the bromine atom might participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide
  • 3-chloro-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide
  • 3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-ethylpropanoyl)amino]phenyl}benzamide

Uniqueness

Compared to similar compounds, 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide stands out due to the specific combination of its substituents. The presence of both bromine and ethoxy groups, along with the methoxy and 2-methylpropanoyl functionalities, provides a unique set of chemical properties that can be exploited for various applications in synthesis, biology, and materials science.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H23BrN2O4/c1-5-27-17-9-6-13(10-15(17)21)20(25)22-14-7-8-16(18(11-14)26-4)23-19(24)12(2)3/h6-12H,5H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

NBPHBLBCPNXPAN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Br

Origin of Product

United States

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